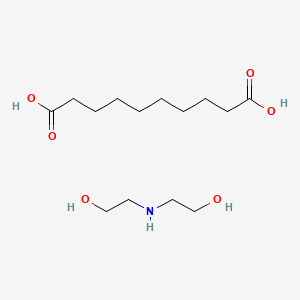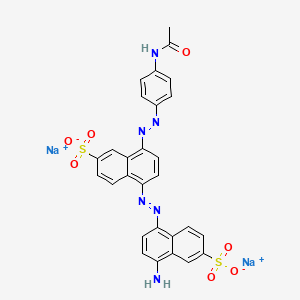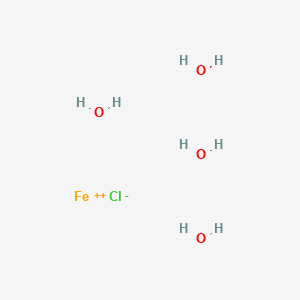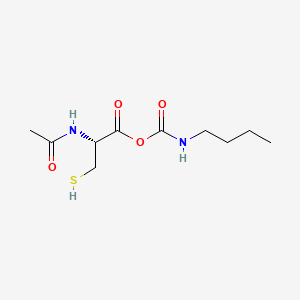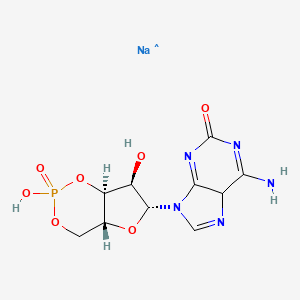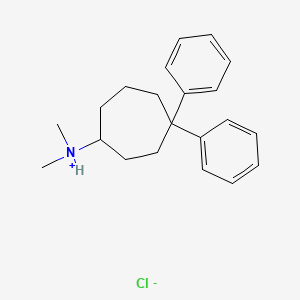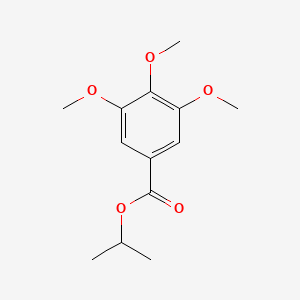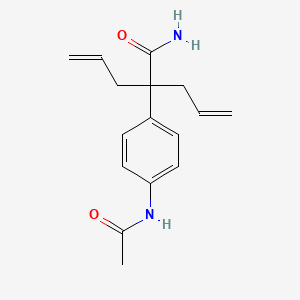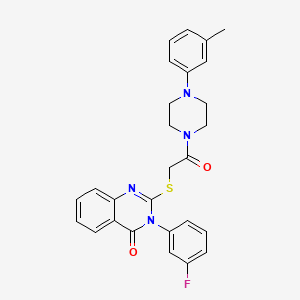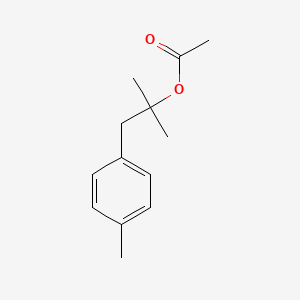
alpha,alpha,4-Trimethylphenethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha,4-Trimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is a colorless liquid that is used in various industrial and research applications. This compound is known for its pleasant floral odor, making it a valuable ingredient in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,4-Trimethylphenethyl acetate typically involves the esterification of alpha,alpha,4-Trimethylphenethyl alcohol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The raw materials are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha,4-Trimethylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is alpha,alpha,4-Trimethylphenylacetic acid.
Reduction: The major product is alpha,alpha,4-Trimethylphenethyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha,4-Trimethylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery.
Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of various consumer products.
Wirkmechanismus
The mechanism of action of alpha,alpha,4-Trimethylphenethyl acetate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release alpha,alpha,4-Trimethylphenethyl alcohol and acetic acid. The alcohol can then interact with various cellular pathways, potentially influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha,alpha-Dimethylphenethyl acetate
- Alpha,alpha,4-Trimethylbenzyl acetate
- Alpha,alpha,4-Trimethylphenylpropionate
Uniqueness
Alpha,alpha,4-Trimethylphenethyl acetate is unique due to its specific structural features, which impart distinct chemical and physical properties. Its pleasant floral odor sets it apart from other similar compounds, making it particularly valuable in the fragrance industry. Additionally, its reactivity and stability under various conditions make it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
71617-15-7 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
[2-methyl-1-(4-methylphenyl)propan-2-yl] acetate |
InChI |
InChI=1S/C13H18O2/c1-10-5-7-12(8-6-10)9-13(3,4)15-11(2)14/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
ZZRMFTYRQORIEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


